Decanoyl chloride

Overview

Description

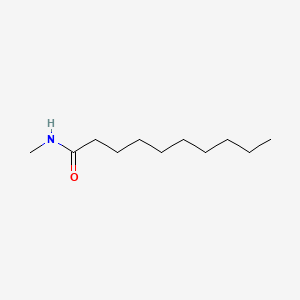

Decanoyl chloride, also known as Capric acid chloride, is a clear liquid . It is used as a reactive acylating agent in organic synthesis and is also employed in the formation of amides and esters . It enhances the activity of proleather from Bacillus sp. during the synthesis of poly (lactic acid) in organic solvents .

Synthesis Analysis

This compound can be synthesized from decanoic acid . The process involves the reaction of decanoic acid with oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 0 - 20°C for 4 hours .Molecular Structure Analysis

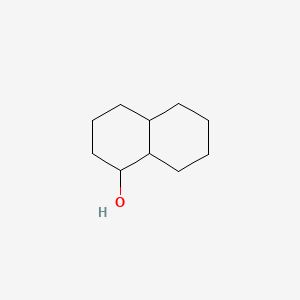

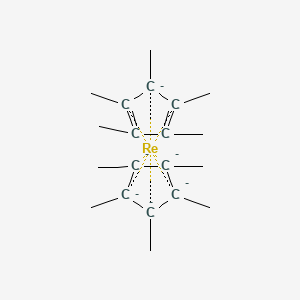

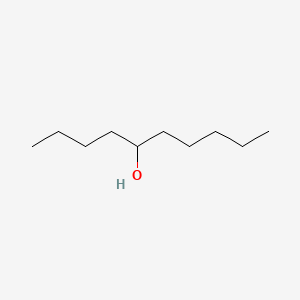

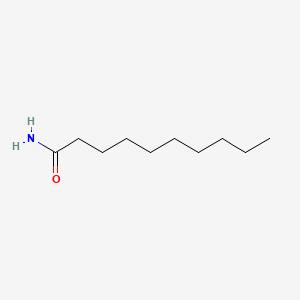

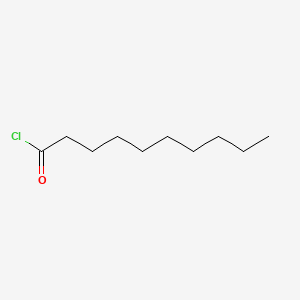

The molecular formula of this compound is C10H19ClO . The molecular weight is 190.71 .Chemical Reactions Analysis

This compound is used in the synthesis of oligomers composed of alternating 2,6-diaminopyridine and 2,6-pyridinedicarbonyl units . It is also used as a reactive acylating agent in organic synthesis .Physical And Chemical Properties Analysis

This compound is a clear liquid with a density of 0.919 g/mL at 25 °C . It has a boiling point of 94-96 °C/5 mmHg . The refractive index is 1.441 .Scientific Research Applications

Heavy Metal Ion Removal

Decanoyl chloride, when reacted with cysteine, forms surfactants used in ion flotation for removing heavy metals like arsenic, mercury, lead, cadmium, and chromium from water. Studies show high removal efficiency for these ions, demonstrating its potential in environmental cleanup and water treatment processes (Taseidifar et al., 2017).

Synthesis of Chemical Compounds

It plays a role in the synthesis of alkenyl-substituted allenecarboxylates, as observed in the Wittig olefination of this compound. This synthesis is crucial for creating specific organic compounds, including some naturally occurring pheromones (Lang et al., 1985).

Environmental Pollution Reduction

This compound is involved in the dechlorination of polychlorinated biphenyls (PCBs) in transformer oil, using radiolytic and photolytic methods. This is significant for reducing environmental pollution caused by PCBs in industrial oils (Jones et al., 2003).

Production of Gemini Surfactants

A new type of Gemini surfactant has been synthesized using this compound. These surfactants have various applications in industrial and consumer products due to their unique molecular structure (Xing Ya-cheng, 2008).

Production of Decanoic Acid

This compound is also involved in the selective production of decanoic acid from the reversal of β-oxidation pathways. Decanoic acid is a valuable compound used in industrial chemicals, pharmaceuticals, and biofuels (Kim & Gonzalez, 2018).

Role in Liquid-Crystalline Model Systems

This compound contributes to research on polyelectrolyte-induced vesicle formation in lamellar liquid-crystalline systems. This has implications for understanding and developing new materials in nanotechnology and biotechnology (Kötz et al., 2000).

Applications in Molecular Dynamics

It is used in molecular dynamics studies to understand the behavior of complex chemical systems. For instance, studies involving poly(diallyldimethylammonium chloride), SDS, decanol, and water systems provide insights into the structural and dynamic properties of these mixtures (Poghosyan et al., 2009).

Hydrolysis Studies

Research onthe kinetics and mechanism of acid chloride hydrolysis, including this compound, in oil/water systems, is significant for understanding chemical reactions in diverse environments. These studies have implications for industrial processes and environmental chemistry (Zhang et al., 2004).

Membrane Fabrication for Filtration

This compound is utilized in the green synthesis of thin-film composite membranes for organic solvent nanofiltration. This innovation is particularly relevant in chemical industry processes where solvent filtration and separation are crucial (Ong et al., 2020).

Emulsion Polymerization

It is also involved in studies exploring the effects of electrolyte concentration in the emulsion polymerization of styrene, providing valuable insights into polymer science and material engineering (Dunn & Said, 1982).

C–N Coupling in DNA-Encoded Chemical Libraries

This compound is relevant in the field of bioconjugate chemistry, particularly in the C–N coupling of DNA-conjugated (hetero)aryl chlorides for DNA-encoded chemical library synthesis. This is critical for drug discovery and the development of new pharmaceuticals (Chen et al., 2020).

Electrochemical Studies

In electrochemical studies, this compound's perfluorination effects are examined, highlighting its role in optimizing electrochemical processes and material science applications (Krisnamoorthy et al., 1998).

Corrosion Inhibition

Research shows its effectiveness in inhibiting the corrosion of aluminium alloys, particularly AA 2024, by forming hydrophobic films on the metal surface. This has applications in materials science and engineering (Boisier et al., 2010).

Ion Transfer in Membrane Systems

This compound is instrumental in studying the mechanism of ion transfer in supported liquid membrane systems. This research has direct applications in separation technology and analytical chemistry (Velický et al., 2013).

Enhanced Dechlorination in Environmental Cleanup

It is used in enhancing the anaerobic dechlorination of polychlorinated biphenyls in sediments, a method crucial for environmental remediation. This application demonstrates the potential of bioelectrochemical systems in addressing persistent organic pollutants in contaminated environments (Yu et al., 2016).

Development of Copper(II) Microelectrodes

This compound is used in the development of novel copper(II) microelectrodes for potentiometric measurements. This technology is significant for detecting copper ions in various environmental and industrial samples (Oliveira et al., 2006).

Radiolytic-Chain Dechlorination Studies

Its involvement in radiolytic-chain dechlorination studies provides insights into the decomposition and detoxification of polychlorinated biphenyls. This research is essential for understanding chemical reactions under radiation and their applications in environmental decontamination (Sawai et al., 1974).

Stability in Liquid Membrane Systems

Studies on the stability of liquid membranes containing this compound help in understanding the efficiency of membrane-based separation processes. This research is relevant in the fields of food technology and pharmaceuticals (Clément & Hossain, 1997).

Photodegradation of Environmental Pollutants

This compound contributes to research on the photodegradation of pentachlorophenol, a process critical for understanding the breakdown of persistent organic pollutants under light exposure. This research is important for environmental science and pollution control (Suegara et al., 2005).

Safety and Hazards

Decanoyl chloride is corrosive and can cause severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping only in the original container .

Future Directions

While specific future directions for Decanoyl chloride are not mentioned in the search results, it continues to be used in various chemical syntheses and research . Its role in the synthesis of poly (lactic acid) in organic solvents suggests potential applications in the development of biodegradable plastics .

Mechanism of Action

Target of Action

Decanoyl chloride is primarily used as a reactive acylating agent in organic synthesis . It is employed in the formation of amides and esters . It also enhances the activity of proleather from Bacillus sp. during the synthesis of poly(lactic acid) in organic solvents .

Mode of Action

As an acylating agent, this compound reacts with a variety of nucleophiles, such as amines and alcohols, to form amides and esters respectively . This interaction involves the nucleophilic attack on the carbonyl carbon of this compound, followed by the elimination of chloride ion.

Biochemical Pathways

It is known to be involved in the synthesis of poly(lactic acid) in organic solvents . The formation of amides and esters through its acylating action can potentially influence various biochemical pathways, depending on the specific nucleophiles it reacts with.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is sensitive to moisture and can react with water to form decanoic acid and hydrochloric acid . Therefore, it is typically handled and stored under dry conditions to maintain its reactivity and stability .

Biochemical Analysis

Biochemical Properties

Decanoyl chloride is known to enhance the activity of proleather from Bacillus sp. during the synthesis of poly(lactic acid) in organic solvents This suggests that it interacts with enzymes and other biomolecules in biochemical reactions

Molecular Mechanism

It is known to act as a reactive acylating agent, suggesting that it may bind to biomolecules and influence enzyme activity

Metabolic Pathways

Given its role in the synthesis of poly(lactic acid), it may interact with enzymes or cofactors involved in this process

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently lacking

Properties

IUPAC Name |

decanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIVAXLHTVNRBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

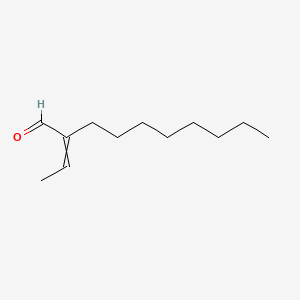

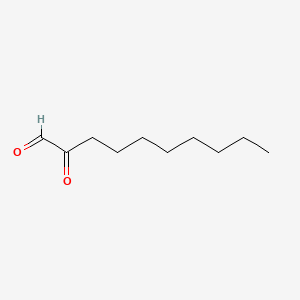

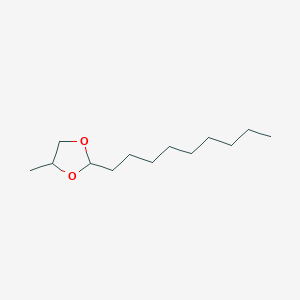

CCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059413 | |

| Record name | Decanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Decanoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-13-0 | |

| Record name | Decanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECANOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ16IN0UIM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for decanoyl chloride?

A1: this compound (also known as decane-1-carbonyl chloride) has the molecular formula C10H19ClO and a molecular weight of 186.70 g/mol. Key spectroscopic data includes:

Q2: How does this compound interact with target molecules?

A2: this compound acts as an acylating agent, reacting with nucleophiles like alcohols, amines, and thiols. This reaction forms esters, amides, and thioesters, respectively. The acyl chloride's electrophilic carbonyl carbon is attacked by the nucleophile, leading to the displacement of the chloride ion. [, , , , , , , , , , , , , , ]

Q3: How does the length of the alkyl chain in acyl chlorides influence their reactivity?

A5: Increasing alkyl chain length generally reduces the reactivity of acyl chlorides due to steric hindrance. The bulky alkyl group hinders the nucleophile's approach to the carbonyl carbon, slowing down the reaction. [, , ]

Q4: How is this compound typically stored and handled?

A6: this compound is moisture-sensitive and should be stored under anhydrous conditions in tightly sealed containers. It is recommended to handle it in a well-ventilated area using appropriate safety equipment like gloves and goggles to avoid contact with skin and eyes. [, , , , , , , , , , , , , , ]

Q5: What are some research applications of this compound?

A5: this compound is employed in diverse research areas:

- Synthesis of surfactants: It's used to create lipophilic esters by reacting with hydrophilic molecules, resulting in surfactants with varying properties. [, , ]

- Modification of polymers: Introducing the decanoyl group can alter polymer properties like hydrophobicity, solubility, and thermal stability. [, , , , , , ]

- Preparation of liposomes: Hydrophobic modification of molecules like polyethyleneimine using this compound aids in formulating liposomes for drug delivery. [, , ]

- Synthesis of bio-based materials: this compound contributes to creating biocompatible and biodegradable materials for various applications like wound healing. [, ]

Q6: How can the properties of materials be modified using this compound?

A6: this compound is used to attach hydrophobic alkyl chains to various molecules, impacting their properties:

- Solubility: Attaching decanoyl groups increases a molecule's solubility in oils and nonpolar solvents, making it lipophilic. [, , ]

- Emulsification: Decanoyl-modified compounds can act as surfactants, stabilizing emulsions of oil and water. [, ]

- Thermal stability: Introducing decanoyl groups into polymers can affect their melting point and thermal degradation behavior. [, ]

Q7: What are the challenges and limitations associated with using this compound?

A7:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.